7(S)-Maresin 1

Descripción

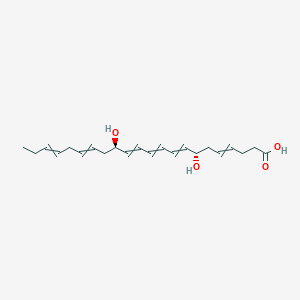

Structure

2D Structure

Propiedades

IUPAC Name |

(7S,14R)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/t20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHYXXBCQOUTGK-NHCUHLMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC=CCC=CC[C@H](C=CC=CC=C[C@H](CC=CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20849514 |

Source

|

| Record name | (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268720-66-6 |

Source

|

| Record name | (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of 7(S)-Maresin 1

Introduction

7(S)-Maresin 1, also known as 7-epi-Maresin 1, is a stereoisomer of the potent pro-resolving lipid mediator, Maresin 1 (MaR1). Maresins are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] While Maresin 1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid) is recognized for its potent anti-inflammatory and pro-resolving activities, this compound is often utilized in research as a less active or inactive control to elucidate the stereospecificity of MaR1's biological actions.[2] This technical guide provides a comprehensive overview of the structure, stereochemistry, and related technical data for this compound, intended for researchers, scientists, and professionals in drug development.

Structure and Stereochemistry of this compound

The complete stereochemistry of this compound is defined as 7(S),14(S)-dihydroxy-4Z,8E,10E,12E,16Z,19Z-docosahexaenoic acid. It shares the same molecular formula (C₂₂H₃₂O₄) and molecular weight (360.49 g/mol ) as Maresin 1, differing only in the spatial orientation of the hydroxyl group at the 7-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its analytical characterization and in designing experimental protocols.

| Property | Value |

| Systematic Name | 7S,14S-dihydroxy-4Z,8E,10E,12E,16Z,19Z-docosahexaenoic acid |

| Synonyms | 7-epi-Maresin 1 |

| Molecular Formula | C₂₂H₃₂O₄ |

| Exact Mass | 360.230061 |

| Molecular Weight | 360.49 g/mol |

| Heavy Atoms | 26 |

| Rotatable Bonds | 14 |

| Topological Polar Surface Area | 77.76 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| logP | 5.06 |

| Molar Refractivity | 108.89 cm³ |

Data sourced from LIPID MAPS Structure Database.

Biosynthesis and Chemical Synthesis

Biosynthesis

This compound can be formed through both enzymatic and non-enzymatic pathways. The biosynthesis of Maresin 1 is initiated by the 12-lipoxygenase (12-LOX) enzyme in macrophages, which converts DHA into a 13S,14S-epoxy-maresin intermediate.[3] Enzymatic hydrolysis of this epoxide by an epoxide hydrolase specifically yields Maresin 1 (7R-hydroxyl). However, non-enzymatic hydrolysis of the same 13S,14S-epoxy intermediate can lead to the formation of 7-epi-Maresin 1 (this compound).[1] Additionally, the enzyme 5-lipoxygenase (ALOX5) can oxidize 14(S)-Hp-DHA to 7(S),14(S)-diHp-DHA, which is then reduced to 7-epi-MaR1.[1]

Biosynthetic pathways leading to Maresin 1 and this compound.

Chemical Synthesis

The total synthesis of both Maresin 1 and its 7(S)-isomer has been achieved, which was crucial for the complete stereochemical assignment of the natural product.[3] While detailed, step-by-step protocols are often proprietary to the research groups that developed them, the general synthetic strategy involves several key steps.

Experimental Protocol Outline for Maresin 1 and this compound Synthesis:

A convergent synthetic approach is typically employed. The synthesis can be conceptually divided into the preparation of two key fragments, which are then coupled together. The stereochemistry at the C7 and C14 positions is introduced through stereoselective reactions.

-

Fragment Synthesis: Two main fragments, for instance, a C1-C9 unit and a C10-C22 unit, are synthesized from commercially available starting materials.

-

Introduction of Stereocenters:

-

The stereocenter at C14 is often established using methods like asymmetric epoxidation followed by kinetic resolution of a racemic alcohol.[4]

-

The stereocenter at C7 is created with high stereoselectivity. For the synthesis of this compound, a specific stereoselective reduction of a ketone precursor is performed. A Ru-catalyzed asymmetric reduction is a method that has been reported for this purpose.[4]

-

-

Fragment Coupling: The conjugated triene system is constructed by a palladium-catalyzed coupling reaction, such as a Suzuki-Miyaura coupling, between the two synthesized fragments (e.g., a vinyl iodide and a dienylborane).[3]

-

Deprotection and Purification: Final deprotection steps are carried out to reveal the carboxylic acid and hydroxyl groups, followed by purification, typically using high-performance liquid chromatography (HPLC).

A generalized workflow for the chemical synthesis of this compound.

Analytical Methods

The separation and identification of Maresin isomers are critical for studying their distinct biological activities. HPLC, particularly with chiral stationary phases, coupled with mass spectrometry is the primary analytical technique.

Chromatographic Separation

The separation of Maresin 1 from its 7S-epimer and other isomers is achieved using reverse-phase HPLC. It has been demonstrated that this compound (referred to as compound I in some studies) has a different retention time than Maresin 1 (compound III), with the 7S isomer typically eluting earlier.[2]

Experimental Protocol for Chiral HPLC Separation of Maresin Isomers:

While specific, detailed protocols are often optimized for particular laboratory setups, a general method can be outlined.

-

Column: A chiral stationary phase column is essential for separating enantiomers and diastereomers. Columns such as Chiralpak AD-RH are suitable for resolving hydroxy and hydroperoxy eicosanoids.[1]

-

Mobile Phase: A typical mobile phase for reverse-phase separation of these lipids consists of a mixture of methanol, water, and an acid modifier like acetic acid. The gradient is optimized to achieve baseline separation of the isomers.

-

Detection: A UV detector is used to monitor the characteristic conjugated triene chromophore of maresins (λmax ≈ 270 nm). This is followed by tandem mass spectrometry (MS/MS) for structural confirmation and quantification.

-

Sample Preparation: Biological samples are typically extracted using solid-phase extraction (SPE) to concentrate the lipid mediators and remove interfering substances before injection into the LC-MS/MS system.

Biological Activity and Signaling Pathways

A key aspect of this compound is its significantly reduced biological activity compared to Maresin 1, which underscores the high degree of stereoselectivity in the biological actions of these mediators.

Comparative Biological Activity

Studies have shown that Maresin 1 is a potent agonist for enhancing the phagocytosis of apoptotic neutrophils by human macrophages (efferocytosis). In direct comparisons, this compound was found to be less potent in this key pro-resolving function.[2] This difference in activity highlights the critical importance of the 7R configuration for the biological functions of Maresin 1.

| Mediator | Relative Potency in Enhancing Macrophage Efferocytosis |

| Maresin 1 (7R,14S) | Potent |

| This compound (7S,14S) | Less Potent |

Data from Serhan, C. N., et al. (2012).[2]

Signaling Pathways

Maresin 1 has been shown to exert its effects by interacting with specific receptors. It is an activator of the human leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6), which is expressed on phagocytes.[5][6] Activation of LGR6 by MaR1 initiates downstream signaling cascades that promote pro-resolving functions like phagocytosis. MaR1 has also been reported to interact with the retinoic acid-related orphan receptor α (RORα).[7][8]

Currently, there is a lack of specific information in the scientific literature regarding the receptor binding and signaling pathways of this compound. It is plausible that the altered stereochemistry at the C7 position significantly reduces or abolishes its ability to effectively bind to and activate the receptors targeted by Maresin 1, which would explain its diminished biological activity. The diagram below illustrates the known signaling pathway for Maresin 1 and the presumed lack of interaction for this compound.

Signaling pathway of Maresin 1 via the LGR6 receptor and the hypothesized lack of interaction for this compound.

Conclusion

This compound is a crucial chemical tool for understanding the structure-activity relationship of the Maresin family of pro-resolving mediators. Its distinct stereochemistry at the C7 position renders it significantly less biologically active than Maresin 1, thereby confirming the stereospecificity of Maresin 1's potent pro-resolving and anti-inflammatory functions. This technical guide has provided a detailed overview of the structure, synthesis, analytical separation, and comparative biological activity of this compound, offering valuable information for researchers in the fields of inflammation, lipidomics, and drug discovery. Further investigation into the potential, albeit weak, interactions of this compound with biological systems may yet reveal more subtle aspects of SPM signaling and metabolism.

References

- 1. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aseestant.ceon.rs [aseestant.ceon.rs]

- 5. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maresin-1 and its receptors RORα/LGR6 as potential therapeutic target for respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maresin-1 resolution with RORα and LGR6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 7(S)-Maresin 1 from Docosahexaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent regulator of inflammation resolution. Its biosynthesis is a tightly controlled enzymatic cascade, primarily occurring in macrophages, that yields the stereospecific molecule 7(S)-Maresin 1. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound from DHA, detailing the enzymatic steps, key intermediates, and cellular players. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the biosynthetic and regulatory pathways to serve as a comprehensive resource for researchers in inflammation biology and drug development.

The Core Biosynthetic Pathway

The biosynthesis of this compound (MaR1) from docosahexaenoic acid (DHA) is a two-step enzymatic process initiated by the enzyme 12-lipoxygenase (12-LOX) and completed by an epoxide hydrolase. This process can occur within a single cell, such as a macrophage, or via transcellular biosynthesis involving platelets and neutrophils.[1][2]

Step 1: 12-Lipoxygenase-mediated Oxygenation and Epoxidation

The first and rate-limiting step is catalyzed by 12-lipoxygenase (ALOX12). This enzyme exhibits dual functionality in the synthesis of MaR1.

-

14S-Hydroperoxidation: 12-LOX abstracts a hydrogen atom from the carbon at position 11 of DHA, leading to the insertion of molecular oxygen at carbon 14. This produces the intermediate 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).[3][4]

-

Epoxidation: The same 12-LOX enzyme then catalyzes the conversion of 14S-HpDHA into the unstable epoxide intermediate, 13S,14S-epoxy-maresin.[3][5]

Step 2: Epoxide Hydrolase-mediated Hydrolysis

The final step involves the enzymatic hydrolysis of the 13S,14S-epoxy-maresin intermediate. An epoxide hydrolase attacks the epoxide ring, leading to the formation of 7(R),14(S)-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid, the complete chemical structure of Maresin 1.[6][7] While the specific epoxide hydrolase responsible for MaR1 synthesis in macrophages has not been definitively identified, soluble epoxide hydrolase (sEH) has been shown to convert the 13S,14S-epoxy-maresin to Maresin 2 (MaR2).[1][8] It is proposed that a distinct epoxide hydrolase activity leads to the formation of MaR1.[9]

Cellular Mechanisms of Maresin 1 Synthesis

Macrophage-mediated Biosynthesis

Macrophages are the primary producers of Maresin 1. They express both 12-lipoxygenase and the necessary epoxide hydrolase activity to convert DHA to MaR1 within a single cell.[2][4]

Transcellular Biosynthesis: Platelet-Neutrophil Interaction

Maresin 1 can also be produced through the cooperation of platelets and neutrophils. In this transcellular pathway, platelets, which are rich in 12-LOX, generate the 13S,14S-epoxy-maresin intermediate from DHA. This intermediate is then transferred to nearby neutrophils, which possess the epoxide hydrolase activity to complete the synthesis of MaR1.[1][2]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of Maresin 1.

| Enzyme | Substrate | Product | kcat/KM (s⁻¹µM⁻¹) | Product Selectivity (%) | Reference |

| Human 12-LOX | DHA | 14S-HpDHA | 14.0 ± 0.8 | 81 | [3] |

| Human 15-LOX-1 | DHA | 14S-HpDHA | 0.36 ± 0.08 | 46 | [3] |

| Human 12-LOX | 14S-HpDHA | 13S,14S-epoxy-DHA | 0.0024 ± 0.0002 | - | [3] |

| Human 15-LOX-1 | 14S-HpDHA | 13S,14S-epoxy-DHA | 0.11 ± 0.006 | - | [3] |

| Cell Type | Product | Amount (pg/10⁶ cells) | Condition | Reference |

| Human Macrophages (Healthy) | Maresin 1 | 239.1 ± 32 | Endogenous production | |

| Human Macrophages (LAP) | Maresin 1 | 87.8 ± 50 | Endogenous production | |

| Human Macrophages (Healthy) | 14-HDHA | 935 ± 217 | Endogenous production | |

| Human Macrophages (LAP) | 14-HDHA | 625 ± 251 | Endogenous production |

Experimental Protocols

Expression and Purification of Recombinant Human 12-Lipoxygenase

A detailed protocol for the expression and purification of recombinant human 12-LOX can be adapted from established methods.[3] Briefly, the cDNA for human ALOX12 is cloned into a suitable expression vector (e.g., baculovirus system) for transfection into insect cells (e.g., Sf9). The expressed His-tagged protein is then purified using nickel-affinity chromatography.

12-Lipoxygenase Activity Assay

The activity of 12-LOX can be determined spectrophotometrically by monitoring the formation of the conjugated diene in the product 14S-HpDHA.

-

Reagents:

-

25 mM HEPES buffer, pH 8.0

-

Docosahexaenoic acid (DHA) substrate solution

-

Purified recombinant human 12-LOX

-

-

Procedure:

-

Prepare a reaction mixture containing HEPES buffer and DHA in a quartz cuvette.

-

Initiate the reaction by adding a known amount of purified 12-LOX.

-

Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.[3]

-

Analysis of Maresin 1 and Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of Maresin 1 and its intermediates.

-

Sample Preparation:

-

Extract lipids from cell culture supernatants or biological fluids using solid-phase extraction (SPE) with C18 columns.

-

-

LC Separation:

-

Employ a reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18) with a binary solvent gradient.

-

A typical gradient might involve a mobile phase of methanol (B129727)/water/acetic acid, with an increasing proportion of methanol over the run.[10][11]

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect specific parent and daughter ion transitions for DHA, 14S-HpDHA, 13S,14S-epoxy-maresin, and Maresin 1.[10]

-

Regulatory Signaling Pathways

The biosynthesis of Maresin 1 is subject to regulation at the level of enzyme expression and activity.

Regulation of ALOX12 Expression

The expression of the ALOX12 gene, which encodes 12-lipoxygenase, can be modulated by various stimuli. In human macrophages, the expression of ALOX12 remains relatively stable during monocyte-to-macrophage differentiation and is not significantly affected by cytokines such as IL-4, IL-13, or LPS.

The MaR1/RORα/12-LOX Autoregulatory Circuit

A positive feedback loop involving Maresin 1, the nuclear receptor RORα, and 12-lipoxygenase has been identified in liver macrophages.[5][12]

-

MaR1 activates RORα: Maresin 1 acts as an endogenous ligand for RORα, enhancing its transcriptional activity.

-

RORα induces ALOX12 expression: Activated RORα transcriptionally upregulates the expression of Alox12, the gene encoding 12-lipoxygenase.

-

Increased MaR1 Synthesis: The resulting increase in 12-LOX levels leads to enhanced biosynthesis of Maresin 1 from DHA.

This autoregulatory circuit serves to amplify the pro-resolving signals initiated by Maresin 1.

References

- 1. Maresin biosynthesis and identification of maresin 2, a new anti-inflammatory and pro-resolving mediator from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipoxygenase activity determination [protocols.io]

- 3. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]

- 9. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Soluble epoxide hydrolase inhibition enhances Specialized Pro-resolving Lipid Mediator production and promotes macrophage plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. dash.harvard.edu [dash.harvard.edu]

The Enzymatic Architecture of 7S,14S-diHDHA Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7S,14S-dihydroxydocosahexaenoic acid (7S,14S-diHDHA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the maresin family of lipid mediators, it plays a crucial role in the resolution of inflammation, a tightly regulated process essential for tissue homeostasis.[1][2][3] This technical guide provides an in-depth exploration of the enzymatic pathways responsible for the biosynthesis of 7S,14S-diHDHA. It details the key lipoxygenase (LOX) enzymes involved, delineates the primary and alternative biosynthetic routes, presents quantitative kinetic data, and offers comprehensive experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of 7S,14S-diHDHA and other SPMs in inflammatory diseases.

Introduction to 7S,14S-diHDHA and its Biological Significance

7S,14S-diHDHA is a dihydroxy-derivative of DHA that has been identified in macrophages and inflammatory exudates.[1][2][3] Its structure suggests a biosynthesis involving sequential oxygenation reactions at carbons 7 and 14 by lipoxygenase enzymes.[1] Functionally, 7S,14S-diHDHA, along with other SPMs, actively participates in the resolution phase of inflammation by, for example, inhibiting platelet aggregation.[2][3] Understanding the precise enzymatic pathways leading to its formation is critical for elucidating its physiological roles and for developing novel therapeutic strategies that harness its pro-resolving activities.

Key Enzymes in 7S,14S-diHDHA Biosynthesis

The biosynthesis of 7S,14S-diHDHA is a multi-step process orchestrated by several members of the lipoxygenase (LOX) family of enzymes. These enzymes catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids like DHA. The primary enzymes implicated in the formation of 7S,14S-diHDHA are:

-

Human 5-Lipoxygenase (h5-LOX): This enzyme is responsible for the initial oxygenation of DHA at the C7 position to form 7(S)-hydroperoxy-docosahexaenoic acid (7S-HpDHA), a key intermediate.

-

Human 12-Lipoxygenase (h12-LOX): This platelet-type lipoxygenase can subsequently act on 7S-HpDHA to introduce a second hydroperoxy group at the C14 position.[2][4][5]

-

Human 15-Lipoxygenase-1 (h15-LOX-1): This enzyme has been shown to be surprisingly efficient in converting 7S-HDHA to 7S,14S-diHDHA, with a high degree of product specificity.[2][3]

Enzymatic Pathways for 7S,14S-diHDHA Production

There are several proposed pathways for the biosynthesis of 7S,14S-diHDHA from DHA, which can occur within a single cell type expressing the requisite enzymes or via transcellular biosynthesis involving multiple cell types.[1]

The Canonical Pathway: h5-LOX followed by h12-LOX or h15-LOX-1

The most well-established pathway begins with the action of h5-LOX on DHA.

-

Step 1: Formation of 7S-HpDHA: h5-LOX catalyzes the oxygenation of DHA to produce 7S-hydroperoxy-4Z,8E,10Z,13Z,16Z,19Z-docosahexaenoic acid (7S-HpDHA). This intermediate is then reduced to its corresponding alcohol, 7S-hydroxy-docosahexaenoic acid (7S-HDHA).

-

Step 2: Conversion to 7S,14S-diHDHA: The intermediate 7S-HDHA can then be further oxygenated by either h12-LOX or h15-LOX-1 at the C14 position to yield 7S,14S-dihydroxydocosahexaenoic acid.[2][6] Notably, h15-LOX-1 exhibits a non-canonical reaction, producing over 80% 7S,14S-diHDHA from 7S-HDHA.[2][3]

References

- 1. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. S-EPMC7328043 - 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5. - OmicsDI [omicsdi.org]

- 5. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5. [escholarship.org]

- 6. researchgate.net [researchgate.net]

biological activity of 7(S)-Maresin 1 isomer

An In-depth Technical Guide to the Biological Activity of 7(S)-Maresin 1 Isomer

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Specialized pro-resolving mediators (SPMs) are a superfamily of endogenous lipid mediators that actively orchestrate the resolution of inflammation. Maresins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are a key family within this class. The archetypal member, Maresin 1 (MaR1), possesses the 7R,14S-dihydroxy stereochemistry and exhibits potent anti-inflammatory, pro-resolving, and tissue regenerative properties. Its stereoisomer, this compound (7S,14S-diHDHA), often used as a stable analog in research, shares significant biological activities. This document provides a comprehensive technical overview of the biological functions of the this compound isomer, its mechanisms of action, relevant quantitative data, and detailed experimental protocols.

Introduction

Inflammation is a critical host defense mechanism, but its failure to resolve in a timely manner can lead to chronic diseases and tissue damage. The resolution of inflammation is an active, highly regulated process governed by SPMs, including lipoxins, resolvins, protectins, and maresins.[1][2] Maresins ("macrophage mediators in resolving inflammation") were first identified as products of macrophage metabolism of DHA.

The primary naturally occurring form is Maresin 1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid).[3][4] Its isomer, this compound, is an epimer that has been utilized in studies to explore the therapeutic potential of this pathway.[1][5] Research indicates that 7S-MaR1 shares the protective actions of MaR1 and is a valuable tool for investigating the mechanisms of action of this family of mediators.[1] This guide will focus on the known biological activities of the this compound isomer, with contextual data from its more extensively studied 7R counterpart where relevant.

Biosynthesis of the Maresin 1 Backbone

The biosynthesis of the maresin scaffold is a stereospecific enzymatic process initiated within macrophages. While 7(S)-MaR1 is primarily a synthetic analog, understanding the natural pathway for 7R-MaR1 is crucial. The process begins with the omega-3 fatty acid DHA. Human macrophage 12-lipoxygenase (12-LOX) abstracts a hydrogen atom and inserts molecular oxygen to form 14S-hydroperoxy-DHA (14S-HpDHA).[6][7] This intermediate is then enzymatically converted to a 13S,14S-epoxy-maresin.[8][9][10] Finally, this epoxide is hydrolyzed, introducing a hydroxyl group at the C7 position to yield 7R,14S-MaR1.[9][10]

References

- 1. jneurosci.org [jneurosci.org]

- 2. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maresin - Wikipedia [en.wikipedia.org]

- 5. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]

- 7. journals.asm.org [journals.asm.org]

- 8. pnas.org [pnas.org]

- 9. JCI - Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions [jci.org]

- 10. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Resolving Power of 7(S)-Maresin 1: A Technical Guide to its Mechanism of Action in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent endogenous molecule that orchestrates the resolution of inflammation.[1][2] Synthesized primarily by macrophages, MaR1 plays a critical role in switching off the inflammatory response and promoting tissue repair.[3][4] Its stereoisomer, 7(S)-Maresin 1, exhibits significant biological activity, contributing to the overall pro-resolving effects of this unique lipid mediator family.[2][5] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on macrophages, the key orchestrators of the resolution phase of inflammation. We will delve into its receptor interactions, downstream signaling cascades, and the subsequent functional consequences for macrophage-mediated inflammatory and reparative processes.

Core Mechanism of Action: From Receptor to Resolution

The pro-resolving actions of this compound in macrophages are initiated by its interaction with a specific cell surface receptor, leading to the activation of intracellular signaling pathways that ultimately modulate gene expression and cellular function.

Receptor Binding and Activation

An unbiased screening of over 200 G-protein coupled receptors (GPCRs) identified the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) as a stereoselective receptor for Maresin 1.[6][7][8] This interaction is specific and potent, with MaR1 activating LGR6 in the nanomolar range.[6][7] The binding of MaR1 to LGR6 has been confirmed using radiolabeled MaR1.[6][7][8] This ligand-receptor interaction is the critical first step in initiating the downstream signaling events that underpin the pro-resolving functions of MaR1 in phagocytes.[6][7]

Intracellular Signaling Pathways

Upon binding to LGR6, this compound triggers a cascade of intracellular signaling events. A key early event is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, activates Protein Kinase A (PKA) .[9] The MaR1-LGR6 signaling axis also leads to the phosphorylation of downstream kinases, including extracellular signal-regulated kinase (ERK) .[6][7]

A major consequence of this signaling cascade is the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[10][11][12] MaR1 has been shown to reduce TNF-α-induced NF-κB activation in various cell types, including vascular smooth muscle cells and endothelial cells.[11] In macrophages, this inhibition of NF-κB is crucial for dampening the production of pro-inflammatory cytokines and promoting a switch towards a pro-resolving phenotype.[13]

Furthermore, the cAMP-PKA pathway activated by MaR1 plays a significant role in the negative regulation of the NLRP3 inflammasome .[9] MaR1 promotes the K63-linked ubiquitination of NLRP3, which inhibits its activation and the subsequent maturation and secretion of the potent pro-inflammatory cytokine IL-1β.[9]

References

- 1. rupress.org [rupress.org]

- 2. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions [jci.org]

- 9. Posttreatment of Maresin1 Inhibits NLRP3 inflammasome activation via promotion of NLRP3 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]

- 12. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Receptor Identification for 7(S)-Maresin 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation, tissue regeneration, and pain management. The biological activity of MaR1 is highly dependent on its stereochemistry, with the naturally occurring form being 7(R),14(S)-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid (7R-MaR1). This guide focuses on the current understanding of the receptor identification for its stereoisomer, 7(S)-Maresin 1 (7S-MaR1), and provides a comparative analysis with the well-characterized 7R-MaR1.

While the G protein-coupled receptor LGR6 and the nuclear receptor RORα have been identified as primary receptors for 7R-MaR1, the specific receptor for 7S-MaR1 remains less defined. This document summarizes the existing data, details key experimental protocols, and visualizes the known signaling pathways to provide a comprehensive resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of Maresin 1 stereoisomers with their identified or putative targets.

Table 1: Receptor Binding and Functional Potency of 7R-Maresin 1

| Ligand | Receptor/Target | Cell Type | Assay Type | Parameter | Value | Reference |

| 7R-MaR1 | LGR6 | HEK-293 cells | cAMP accumulation | EC50 | ~10-100 nM | [1] |

| 7R-MaR1 | LGR6 | CHO-β-arrestin-LGR6 cells | β-arrestin recruitment | EC50 | ~1 nM | [2] |

| 7R-MaR1 | RORα | Liver macrophages | Luciferase reporter assay | - | - | [3][4] |

| 7R-MaR1 | TRPV1 | Dorsal root ganglion neurons | Electrophysiology (inward current inhibition) | IC50 | 0.49 ± 0.02 nM | [5] |

Table 2: Biological Activity of this compound

| Ligand | Target/Pathway | Cell Type | Assay Type | Observation | Reference |

| 7S-MaR1 | Platelet aggregation (ADP-induced) | Human platelets | Aggregometry | Inactive isomer of 7R-MaR1 | [6] |

| 7S-MaR1 | MEK1 | - | Docking analysis | High binding affinity (-7.0 kcal/mol) | [7] |

| 7S-MaR1 | p38 MAPK | HaCaT keratinocytes | Western blot | Inhibits PM10-induced phosphorylation | [7] |

| 7S-MaR1 | ERK | HaCaT keratinocytes | Western blot | Inhibits PM10-induced phosphorylation | [7] |

| 7S-MaR1 | NF-κB | HaCaT keratinocytes | Immunofluorescence/Luciferase assay | Inhibits PM10-induced translocation and activity | [7] |

Experimental Protocols

Receptor Screening and Validation for 7R-MaR1 (LGR6)

a. Unbiased GPCR Screening (β-arrestin PathHunter Assay):

-

Objective: To identify potential G protein-coupled receptors for 7R-MaR1 from a large panel of known GPCRs.

-

Methodology: A panel of over 200 GPCRs was screened using the β-arrestin PathHunter GPCR system.[2] This assay measures the interaction of β-arrestin with an activated GPCR.

-

Procedure:

-

Cells engineered to co-express a specific GPCR fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor (EA) are used.

-

Upon ligand binding (10 nM 7R-MaR1), the GPCR is activated and phosphorylated, leading to the recruitment of β-arrestin.

-

The interaction between the GPCR and β-arrestin brings the ProLink and EA tags into close proximity, forcing the complementation of a β-galactosidase enzyme.

-

The active enzyme hydrolyzes a substrate, generating a chemiluminescent signal that is proportional to receptor activation.

-

-

Results: This screening identified LGR6 as a primary candidate receptor for 7R-MaR1.[1][2]

b. Radioligand Binding Assay:

-

Objective: To confirm the direct and specific binding of 7R-MaR1 to LGR6.

-

Methodology: A competitive binding assay using tritium-labeled MaR1 ([³H]-MaR1).

-

Procedure:

-

Membranes from cells overexpressing human LGR6 are prepared.

-

A constant concentration of [³H]-MaR1 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled MaR1.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The data are used to calculate the binding affinity (Kd) and the maximal number of binding sites (Bmax).

c. Functional Assay (cAMP Measurement):

-

Objective: To determine the functional consequence of 7R-MaR1 binding to LGR6.

-

Methodology: Measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to 7R-MaR1 stimulation.

-

Procedure:

-

HEK-293 cells transfected with human LGR6 or mock-transfected cells are cultured.

-

Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are stimulated with varying concentrations of 7R-MaR1 (10-100 nM) for a defined period.[1]

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Results: 7R-MaR1 significantly increased intracellular cAMP accumulation in LGR6-transfected cells but not in mock-transfected cells, indicating LGR6-mediated Gαs signaling.[1]

Nuclear Receptor Interaction for 7R-MaR1 (RORα)

a. Luciferase Reporter Assay:

-

Objective: To assess the ability of 7R-MaR1 to activate the transcriptional activity of RORα.

-

Methodology: A reporter gene assay using a luciferase gene under the control of a promoter containing RORα response elements (ROREs).

-

Procedure:

-

Cells (e.g., liver macrophages) are co-transfected with an expression vector for RORα and a reporter plasmid containing the RORE-luciferase construct.

-

Transfected cells are treated with 7R-MaR1 or a vehicle control.

-

After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

-

Data Analysis: An increase in luciferase activity in the presence of 7R-MaR1 indicates activation of RORα transcriptional activity.[3][4]

Signaling Pathways and Experimental Workflows

7R-Maresin 1 Signaling Pathways

The interaction of 7R-MaR1 with its receptors initiates distinct signaling cascades that mediate its pro-resolving functions.

The binding of 7R-Maresin 1 to the G protein-coupled receptor LGR6 activates Gαs, leading to the stimulation of adenylate cyclase and an increase in intracellular cAMP levels.[1] This in turn activates Protein Kinase A (PKA), which can phosphorylate transcription factors like CREB. Additionally, LGR6 activation by MaR1 leads to the phosphorylation of ERK.[2] These signaling events culminate in enhanced phagocyte functions, such as phagocytosis and efferocytosis, which are crucial for the resolution of inflammation.

7R-Maresin 1 has also been identified as an endogenous ligand for the retinoic acid-related orphan receptor α (RORα), a nuclear receptor.[3][4] Upon binding, MaR1 enhances the transcriptional activity of RORα. This complex then binds to RORα response elements in the promoter regions of target genes, leading to the upregulation of genes associated with M2 macrophage polarization. This shift in macrophage phenotype contributes to the anti-inflammatory and pro-resolving effects of MaR1.

This compound Experimental Workflow and Current Understanding

The receptor-mediated signaling pathway for this compound is not yet clearly elucidated. However, studies have investigated its biological effects, suggesting potential intracellular targets.

References

- 1. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A maresin 1/RORα/12-lipoxygenase autoregulatory circuit prevents inflammation and progression of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A maresin 1/RORα/12-lipoxygenase autoregulatory circuit prevents inflammation and progression of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

role of 7(S)-Maresin 1 in inflammation resolution

An In-Depth Technical Guide to the Role of 7(S)-Maresin 1 in Inflammation Resolution

Executive Summary

Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active, highly orchestrated process governed by specialized pro-resolving mediators (SPMs). Among these, Maresin 1 (MaR1), specifically the 7(S) stereoisomer, has emerged as a potent macrophage-derived molecule with significant anti-inflammatory and pro-resolving capabilities. This document provides a comprehensive technical overview of this compound, detailing its biosynthesis, mechanism of action, cellular effects, and the molecular pathways it modulates. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising therapeutic target.

Biosynthesis of this compound

Maresin 1 is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] The pathway is initiated in macrophages and involves a series of precise enzymatic steps. Human macrophages, platelets, and neutrophils are all implicated in its production, sometimes acting in concert via transcellular biosynthesis.[2][3]

The primary pathway in macrophages involves two key enzymatic reactions:

-

14-Lipoxygenation: The enzyme 12-lipoxygenase (12-LOX) abstracts a hydrogen atom and inserts molecular oxygen at the 14th carbon position of DHA, producing the intermediate 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).[4][5]

-

Epoxidation and Hydrolysis: 14S-HpDHA is rapidly converted by 12-LOX into a crucial epoxide intermediate, 13S,14S-epoxy-maresin.[6][7] This epoxide is then enzymatically hydrolyzed, which introduces a hydroxyl group at the C7 position, yielding the final bioactive product, this compound (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid).[3][4][7] In some pathways, soluble epoxide hydrolase (sEH) can also hydrolyze the epoxide intermediate to form Maresin 2 (MaR2).[6][8]

Mechanism of Action: Receptor-Mediated Signaling

MaR1 exerts its pro-resolving functions by activating specific cell surface and nuclear receptors. This dual-action capability allows it to orchestrate a complex and multifaceted resolution program.

G-Protein Coupled Receptor: LGR6

Recent studies have identified the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) as a high-affinity receptor for MaR1.[9][10] LGR6 is expressed on phagocytes, including neutrophils and macrophages.[9][11] The binding of MaR1 to LGR6 initiates downstream signaling cascades that are central to its immunoresolvent functions.[9] Activation of LGR6 by MaR1 leads to the phosphorylation of key signaling proteins, including extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which in turn enhances phagocytosis and efferocytosis.[9][10]

Nuclear Receptor: RORα

In addition to cell surface receptors, MaR1 can influence cellular function by interacting with the nuclear receptor Retinoic acid-related orphan receptor α (RORα).[12][13] MaR1 acts as a ligand for RORα, enhancing its expression. This interaction is particularly important in promoting the polarization of macrophages towards the anti-inflammatory M2 phenotype, which is crucial for tissue repair and the dampening of pro-inflammatory signals.[12][14]

Cellular Effects and Molecular Pathways

MaR1 orchestrates inflammation resolution by directly modulating the function of key immune cells and inhibiting pro-inflammatory signaling pathways.

Effects on Macrophages

Macrophages are central to both the generation of MaR1 and its pro-resolving effects. MaR1 potently stimulates:

-

Phagocytosis and Efferocytosis: It enhances the capacity of macrophages to engulf and clear apoptotic neutrophils, cellular debris, and pathogens like E. coli and Porphyromonas gingivalis.[2][15][16] This action is crucial for cleaning the inflammatory site and preventing secondary necrosis.

-

M2 Polarization: MaR1 promotes the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory, pro-repair M2 phenotype.[2][17] M2 macrophages release anti-inflammatory cytokines like IL-10 and TGF-β, further contributing to resolution.[2]

Effects on Neutrophils

Neutrophils are the first responders to inflammation, and their timely removal is a hallmark of resolution. MaR1 regulates neutrophil activity by:

-

Inhibiting Infiltration: MaR1 is a potent inhibitor of polymorphonuclear neutrophil (PMN) infiltration into inflamed tissues.[2][16][18] It achieves this by reducing the expression of chemokines like CXCL1 and adhesion molecules.[2][17]

-

Promoting Apoptosis: MaR1 accelerates the programmed cell death (apoptosis) of neutrophils, which packages their harmful contents and marks them for removal by macrophages.[2][19]

Inhibition of Pro-inflammatory Signaling

A key aspect of MaR1's function is its ability to actively "turn off" pro-inflammatory signaling. It counter-regulates the production of pro-inflammatory cytokines and mediators by inhibiting central signaling pathways, including:

-

NF-κB Pathway: MaR1 has been shown to inhibit the Toll-like receptor 4 (TLR4)-mediated NF-κB pathway, a master regulator of inflammatory gene expression.[2][20]

-

MAPK and STAT Pathways: In models of spinal cord injury, MaR1 treatment attenuated the activation of p38 MAPK, ERK1/2, and several STAT proteins (STAT1, STAT3, STAT5), which are critical for cytokine production.[21]

Quantitative Data Summary

The pro-resolving actions of this compound are potent, often occurring at picomolar to nanomolar concentrations. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Effects of this compound on Phagocyte Function

| Assay | Model System | MaR1 Concentration | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Phagocytosis (Zymosan) | Human Macrophages | 10 pM | ~90% increase | [8] |

| Phagocytosis (E. coli) | Human Macrophages | 0.01 nM | ~90% phagocytosis achieved | [22][23] |

| Phagocytosis (E. coli) | LGR6-transfected MΦ | 1 nM | ~60% increase above vehicle | [10] |

| Efferocytosis (Apoptotic PMNs) | Human Macrophages | 1 nM | Potently enhanced uptake | [16] |

| Bactericidal Activity | LAP Patient Leukocytes | 1 nM | 22-38% reduction in bacterial titers | [15][23] |

| Intracellular ROS | LAP Patient Leukocytes | 1 nM | 26-71% increase |[15][23] |

Table 2: Effects of this compound on Neutrophil Infiltration and Cytokine Production

| Parameter Measured | Model System | MaR1 Dose/Concentration | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Neutrophil Infiltration | Murine Peritonitis | 1 ng/mouse | ~40% reduction | [8] |

| Neutrophil Infiltration | Murine Peritonitis | 0.2 ng/mouse | Potently reduced PMN infiltration | [18] |

| TNF-α, IL-1β, IL-6 | LPS-induced ALI (mice) | 100 nmol/L | Significant attenuation | [6][20] |

| TNF-α, IL-6 | Amyloid-β42 model | Not specified | Decreased production | [2] |

| IL-1β, TNF-α, IL-6, IFN-γ | Murine Colitis | Not specified | Decreased production |[2] |

Key Experimental Protocols

Investigating the function of SPMs like MaR1 requires specialized in vivo, in vitro, and analytical methodologies.

In Vivo Model: Zymosan-Induced Peritonitis

This is a classic self-resolving inflammation model used to assess the in vivo efficacy of pro-resolving mediators.

-

Objective: To quantify the effect of MaR1 on leukocyte infiltration and resolution indices.

-

Methodology:

-

Induction: Mice are administered an intraperitoneal (i.p.) injection of Zymosan A (e.g., 1 mg/mouse).

-

Treatment: Synthetic MaR1 (in the nanogram range) or vehicle (e.g., saline) is administered via intravenous (i.v.) or i.p. injection at a specified time point post-zymosan challenge.

-

Sample Collection: At various time points (e.g., 4, 12, 24 hours), mice are euthanized, and the peritoneal cavity is washed with sterile saline to collect the inflammatory exudate (lavage).

-

Analysis:

-

Total leukocyte and differential cell counts (neutrophils, macrophages) are determined using a hemocytometer and stained cytospins.

-

The exudate supernatant is collected for lipid mediator metabololipidomics (LC-MS/MS) to quantify SPMs and eicosanoids, and for cytokine analysis (ELISA).

-

-

-

Key Endpoint: The resolution interval (Ri), the time from maximum neutrophil infiltration to the point where infiltration is reduced by 50%, is calculated. A shorter Ri indicates enhanced resolution.

In Vitro Assay: Macrophage Phagocytosis

This assay measures the direct effect of MaR1 on the primary function of macrophages.

-

Objective: To quantify the enhancement of macrophage phagocytic capacity by MaR1.

-

Methodology:

-

Cell Culture: Human monocyte-derived macrophages (MΦ) or a macrophage-like cell line (e.g., THP-1) are cultured in plates.

-

Treatment: Cells are pre-incubated with various concentrations of MaR1 (typically 0.01-10 nM) or vehicle for a short period (e.g., 15 minutes).

-

Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan, E. coli bioparticles, or apoptotic neutrophils) are added to the cultures.

-

Incubation: The cells are incubated for a defined period (e.g., 30-60 minutes) to allow for phagocytosis.

-

Analysis: Non-ingested particles are washed away. The uptake of fluorescent particles by macrophages is quantified using fluorescence microscopy or flow cytometry. The phagocytic index (% of macrophages with ingested particles × average number of particles per macrophage) is calculated.

-

Analytical Technique: LC-MS/MS-based Lipid Mediator Metabololipidomics

This is the gold standard for identifying and quantifying the minute amounts of SPMs present in biological samples.

-

Objective: To identify and quantify MaR1 and other lipid mediators in biological matrices.

-

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

Biological samples (exudate, plasma, tissue homogenate) are spiked with a deuterium-labeled internal standard (e.g., d5-MaR1) to account for sample loss.[24]

-

Proteins are precipitated with cold methanol.

-

The sample is acidified (pH ~3.5) and loaded onto a C18 solid-phase extraction (SPE) cartridge.[24]

-

The cartridge is washed to remove impurities.

-

Lipid mediators are eluted with methyl formate.[24]

-

-

LC-MS/MS Analysis:

-

The extracted sample is reconstituted and injected into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

-

Mediators are separated based on their retention time on the LC column.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific parent-to-daughter ion transitions for each mediator are monitored, providing high specificity and sensitivity.[3]

-

-

Quantification: The amount of each endogenous mediator is calculated based on the ratio of its peak area to that of the corresponding internal standard.

-

Therapeutic Potential and Future Directions

The potent and multifaceted pro-resolving actions of this compound make it and its signaling pathways attractive targets for therapeutic development. By promoting the natural resolution of inflammation rather than simply blocking its initial stages, MaR1-based therapies could offer a novel approach to treating a wide range of chronic inflammatory diseases, including cardiovascular disease, neurodegenerative disorders, colitis, and arthritis, without the side effects of broad immunosuppressants.[2][22] Future research will focus on developing stable MaR1 analogs and small molecule LGR6 agonists to harness the therapeutic potential of this endogenous resolution pathway.

References

- 1. Maresin - Wikipedia [en.wikipedia.org]

- 2. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]

- 5. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]

- 9. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI - Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions [jci.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Maresin-1 resolution with RORα and LGR6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. europeanreview.org [europeanreview.org]

- 15. Maresin 1 Biosynthesis and Proresolving Anti-infective Functions with Human-Localized Aggressive Periodontitis Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. rupress.org [rupress.org]

- 19. MARESIN 1 PREVENTS LIPOPOLYSACCHARIDE-INDUCED NEUTROPHIL SURVIVAL AND ACCELERATES RESOLUTION OF ACUTE LUNG INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dash.harvard.edu [dash.harvard.edu]

- 21. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury | Journal of Neuroscience [jneurosci.org]

- 22. mdpi.com [mdpi.com]

- 23. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

An In-depth Technical Guide to 7(S)-Maresin 1: A Specialized Pro-Resolving Mediator

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is a highly orchestrated, active process governed by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). These molecules are biosynthesized from polyunsaturated fatty acids and play a critical role in terminating the inflammatory response, promoting tissue repair, and returning the host to homeostasis without causing immunosuppression.[1] Among the key families of SPMs are the maresins (macrophage mediators in resolving inflammation), which are derived from docosahexaenoic acid (DHA).

The principal and first identified member of this family is Maresin 1 (MaR1), a potent immunoresolvent with the stereochemistry 7(R),14(S)-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid.[2][3] This guide focuses on its stereoisomer, 7(S)-Maresin 1 , also known as 7-epi-Maresin 1. While often demonstrating lower potency in canonical pro-resolving functions compared to its 7(R) counterpart, this compound is emerging as a molecule with distinct bioactivities and serves as an important tool for understanding the stringent structure-activity relationships that govern the resolution of inflammation.[2][4] This document provides a comprehensive technical overview of the biosynthesis, mechanism of action, and experimental basis for this compound.

Chapter 1: Biosynthesis and Stereochemistry

The generation of maresins is a multi-step enzymatic process initiated within macrophages and platelets. The stereochemical outcome at the C7 position, which distinguishes MaR1 from 7(S)-MaR1, is a critical determinant of biological activity and is dictated by the final hydrolysis step.

The Common Precursor: 13S,14S-epoxy-maresin

The biosynthesis for both 7(R) and 7(S) isomers begins with the essential omega-3 fatty acid, docosahexaenoic acid (DHA).[5] The pathway proceeds as follows:

-

14-Lipoxygenation: Human macrophage or platelet 12-lipoxygenase (12-LOX) acts on DHA, inserting molecular oxygen at the carbon-14 (B1195169) position to produce the intermediate 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).[6][7]

-

Epoxidation: The same 12-LOX enzyme further transforms 14S-HpDHA into a key labile intermediate, 13S,14S-epoxy-maresin (13S,14S-epoxy-docosa-4Z,7Z,9E,11E,16Z,19Z-hexaenoic acid).[5][6]

This epoxide is the branching point from which the different maresin isomers are formed.[5]

Formation of 7(R)-Maresin 1 vs. This compound

The final stereochemistry is determined by the hydrolysis of the 13S,14S-epoxy-maresin intermediate:

-

7(R)-Maresin 1 (MaR1): This is the primary bioactive product, formed via enzymatic hydrolysis of the epoxide. An epoxide hydrolase facilitates a nucleophilic attack by water at carbon-7, leading to the formation of the 7(R)-hydroxyl group and a rearrangement of the double-bond system to create the characteristic conjugated triene structure of MaR1.[5]

-

This compound (7-epi-MaR1): This isomer is generated through the non-enzymatic hydrolysis of the same 13S,14S-epoxy-maresin intermediate.[6] This alternative route of hydrolysis results in the opposite stereoconfiguration at the C7 position, yielding 7(S),14S-dihydroxy-docosa-4Z,8E,10E,12E,16Z,19Z-hexaenoic acid.

The total organic synthesis of both 7(R)-Maresin 1 and this compound has been achieved, confirming their absolute stereochemistries and enabling detailed investigation of their distinct biological functions.[8][9]

Chapter 2: Mechanism of Action and Signaling Pathways

While Maresin 1 (7R) is known to signal through the G-protein coupled receptor LGR6 to promote phagocyte functions, the mechanisms for this compound are less defined and appear to be context-specific.[10] Recent evidence highlights a direct anti-inflammatory signaling role for 7(S)-MaR1 in human keratinocytes by modulating key intracellular pathways involved in the inflammatory response.[11]

Inhibition of Pro-inflammatory Signaling Cascades

In human keratinocytes exposed to inflammatory stimuli like particulate matter (PM10), this compound has been shown to potently suppress the inflammatory cascade by targeting multiple nodes:[11]

-

Reduction of Reactive Oxygen Species (ROS): 7(S)-MaR1 mitigates the initial oxidative stress induced by inflammatory triggers.

-

Inhibition of MAPK Pathway: It prevents the phosphorylation, and thus activation, of key Mitogen-Activated Protein Kinases (MAPKs), specifically p38 and Extracellular signal-regulated kinase (ERK) . Molecular docking studies suggest 7(S)-MaR1 binds to the ATP-binding pocket of p38 MAPK, functioning as a direct inhibitor.[11]

-

Suppression of NF-κB Activation: By inhibiting the upstream MAPK pathway, 7(S)-MaR1 prevents the translocation of the Nuclear Factor-kappa B (NF-κB) p50 subunit into the nucleus. This action blocks the transcription of a wide array of pro-inflammatory genes.[11]

-

Downregulation of Cytokine Expression: The culmination of this signaling inhibition is a significant reduction in the expression and secretion of pro-inflammatory cytokines, most notably Interleukin-6 (IL-6) .[11]

This signaling cascade demonstrates that 7(S)-MaR1, despite being less potent in certain resolution-defining functions like efferocytosis, possesses direct and significant anti-inflammatory properties by disrupting core signaling pathways.

Chapter 3: Biological Activity and Quantitative Data

The stereochemistry at the C7 position has a profound impact on biological activity. Comparative studies consistently show that 7(R)-Maresin 1 is significantly more potent in stimulating key pro-resolving functions. However, this compound is not inert and exhibits quantifiable biological effects.

Table 1: Comparative Bioactivity of Maresin 1 Isomers in Pro-Resolving Functions

| Biological Function | 7(R)-Maresin 1 (MaR1) | This compound | Key Findings | Reference(s) |

| Macrophage Efferocytosis | Potent agonist; ~40% increase at 100 pM | Less potent agonist; ~20% increase at 100 pM | The 7R configuration is critical for maximal stimulation of apoptotic cell clearance by macrophages. | [2][4] |

| Neutrophil (PMN) Infiltration | Potent inhibitor; 50-80% reduction at 10 ng/mouse | Not reported, but implied lower activity | MaR1 strongly limits the influx of neutrophils into inflamed sites, a key step in initiating resolution. | [2] |

| Phagocytosis (Zymosan) | Significant enhancement; ~90% increase at 10 pM (as MaR2) | Not specified, but generally less active | Maresins enhance the capacity of macrophages to engulf foreign particles. | [7] |

Table 2: Quantitative Anti-Inflammatory Effects of this compound in Human Keratinocytes

| Parameter | Stimulus | Treatment | Effect | Reference(s) |

| IL-6 Protein Expression | PM10 (400 µg/ml) | 40 µM 7(S)-MaR1 | Significant reduction in IL-6 levels. | [11] |

| p38 Phosphorylation | PM10 (400 µg/ml) | 40 µM 7(S)-MaR1 | Significant inhibition of PM10-induced phosphorylation. | [11] |

| ERK Phosphorylation | PM10 (400 µg/ml) | 40 µM 7(S)-MaR1 | Significant inhibition of PM10-induced phosphorylation. | [11] |

| NF-κB p50 Translocation | PM10 (400 µg/ml) | 40 µM 7(S)-MaR1 | Markedly inhibited nuclear translocation. | [11] |

| NF-κB Luciferase Activity | PM10 (400 µg/ml) | 40 µM 7(S)-MaR1 | Significant reduction in NF-κB transcriptional activity. | [11] |

Additionally, a study on spinal cord injury used a compound referred to as 7S-MaR1 (1 µ g/mouse , daily) and found that it enhanced neutrophil clearance and reduced macrophage accumulation, indicating pro-resolving actions in a complex in vivo model.[12]

Chapter 4: Key Experimental Protocols

Reproducible and standardized protocols are essential for studying the bioactions of SPMs. Below are detailed methodologies for key in vitro assays used to characterize the function of this compound.

Macrophage Efferocytosis Assay

This assay quantifies the ability of macrophages to phagocytose apoptotic neutrophils, a hallmark of inflammation resolution.

Methodology:

-

Isolation of Human Neutrophils (PMNs):

-

Isolate PMNs from healthy donor blood using density-gradient centrifugation (e.g., with Ficoll-Paque).

-

Induce apoptosis by incubating PMNs in culture medium for 18-24 hours. Confirm apoptosis via flow cytometry (Annexin V/Propidium Iodide staining).

-

Label apoptotic PMNs with a fluorescent dye such as carboxyfluorescein diacetate succinimidyl ester (CFDA-SE).

-

-

Culture of Human Macrophages:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.

-

Differentiate monocytes into macrophages by culturing for 7-10 days in the presence of M-CSF.

-

Plate macrophages in a 24-well or 96-well plate (e.g., 1 x 10^5 cells/well) and allow them to adhere.

-

-

Efferocytosis Reaction:

-

Pre-treat adherent macrophages with vehicle control, 7(R)-Maresin 1, or this compound at desired concentrations (e.g., 10 pM to 100 nM) for 15 minutes at 37°C.

-

Add the fluorescently-labeled apoptotic PMNs to the macrophage culture at a ratio of approximately 3:1 (PMN:Macrophage).

-

Co-incubate for 60-90 minutes at 37°C in 5% CO2 to allow for phagocytosis.

-

-

Quantification:

-

Gently wash away non-phagocytosed PMNs with cold PBS.

-

Quench the fluorescence of any remaining extracellular (but adherent) PMNs using a quenching agent like Trypan Blue.

-

Lyse the macrophages and quantify the intracellular fluorescence using a plate reader (Excitation/Emission ~492/517 nm for CFDA-SE).

-

Results are often expressed as a percentage increase in fluorescence over the vehicle-treated control.

-

Western Blotting for MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 and ERK to assess the inhibitory activity of this compound on MAPK signaling.

Methodology:

-

Cell Culture and Treatment:

-

Culture human keratinocytes (e.g., HaCaT cells) to ~80% confluency in appropriate media.

-

Pre-incubate cells with this compound (e.g., 40 µM) or vehicle for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., PM10 at 400 µg/ml) for a short duration (e.g., 15-30 minutes) to induce maximal phosphorylation.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.

-

Determine protein concentration using a standard assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p38, anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize the data, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., anti-total-p38, anti-total-ERK) or a housekeeping protein (e.g., β-actin or GAPDH).

-

Quantify band intensities using densitometry software.

-

Conclusion

This compound occupies a unique position in the landscape of specialized pro-resolving mediators. While its stereochemistry renders it less potent than the canonical 7(R)-Maresin 1 in classic resolution assays like efferocytosis, it is not biologically inert. Emerging research has defined a clear anti-inflammatory role for this compound in specific cellular contexts, such as its ability to suppress the ROS-MAPK-NF-κB signaling axis in keratinocytes.[11]

For researchers, this compound serves two primary purposes:

-

A Critical Negative Control: It is an indispensable tool for demonstrating the stereospecificity of the pro-resolving actions of 7(R)-Maresin 1, reinforcing the precise structure-activity relationship required for receptor engagement and downstream signaling.

-

A Bioactive Molecule in its Own Right: It is a subject of investigation for its distinct, receptor-independent or alternative receptor-mediated anti-inflammatory mechanisms.

Understanding the subtle yet significant differences between maresin isomers is crucial for the rational design of novel therapeutics that can harness the power of inflammation resolution to treat a wide range of chronic inflammatory diseases. Further investigation into the unique targets and pathways of this compound will undoubtedly provide deeper insights into the complex and elegant process of returning inflamed tissues to a state of health and homeostasis.

References

- 1. Stereoselective Synthesis of Maresin-like Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maresin - Wikipedia [en.wikipedia.org]

- 4. DSpace [cora.ucc.ie]

- 5. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. tus.elsevierpure.com [tus.elsevierpure.com]

- 10. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specialized pro-resolving mediator 7S MaR1 inhibits IL-6 expression via modulating ROS/p38/ERK/NF-κB pathways in PM10-exposed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Maresin 1 Promotes Inflammatory Resolution, Neuroprotection, and Functional Neurological Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

Data Presentation: Endogenous Levels of Maresin 1 and Related Mediators

An In-depth Technical Guide on the Endogenous Levels of 7(S)-Maresin 1 in Tissues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the endogenous levels of this compound (7(S),14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid), a specialized pro-resolving mediator (SPM) derived from docosahexaenoenoic acid (DHA). Maresin 1, including its 7(S) epimer, plays a crucial role in the resolution of inflammation and tissue repair. Understanding its basal and inflammation-related levels in various tissues is critical for the development of novel therapeutics targeting inflammatory diseases.

The following tables summarize the quantitative data for Maresin 1 (MaR1) and its related compounds, including 7(S),14S-diHDHA, in various human and murine tissues and fluids. The concentrations are typically in the picogram (pg) to nanogram (ng) range, highlighting their potency. Quantification is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Endogenous Levels of Maresin 1 and Related Compounds in Human Tissues and Fluids

| Tissue/Fluid | Condition | Mediator | Concentration | Reference |

| Plasma | Healthy Volunteers | Sum of Maresins | Mean values reported, specific concentration not detailed | [1] |

| Plasma | Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) | Sum of Maresins | Significantly decreased compared to healthy controls | [1] |

| Nasal Secretions | Healthy Volunteers | Sum of Maresins | Mean values reported, specific concentration not detailed | [1] |

| Nasal Secretions | CRSwNP | Sum of Maresins | Significantly upregulated compared to healthy controls | [1] |

| Serum | Healthy | MaR1 | 21.2 ± 7.2 pg/mL | [2] |

| Serum | Post-menopausal Osteoporosis (PMOP) | MaR1 | 124.68 ± 31.35 pg/mL | [3] |

| Serum | Osteopenia | MaR1 | 140.1 ± 30.5 pg/mL | [3] |

| Serum | Healthy (Post-menopausal) | MaR1 | 167.4 ± 24.9 pg/mL | [3] |

| Lymph Nodes (Axillary) | Healthy | MCTR1 | 0.8 ± 0.2 pg/mg | [4] |

| Lymph Nodes (Axillary) | Healthy | MCTR2 | 0.3 ± 0.1 pg/mg | [4] |

| Lymph Nodes (Axillary) | Healthy | MCTR3** | 0.5 ± 0.1 pg/mg | [4] |

| Macrophages (from LAP patients) | Localized Aggressive Periodontitis | MaR1 | Reduced levels compared to healthy controls | [2] |

*Sum of Maresins includes MaR1, 7S,14S-diHDHA, MaR2, and their metabolites.[1] **Maresin conjugates in tissue regeneration (MCTR) are peptide-lipid conjugates derived from Maresin 1.

Table 2: Endogenous Levels of Maresin 1 and Related Compounds in Murine Tissues and Fluids

| Tissue/Fluid | Condition | Mediator | Concentration | Reference |

| Peritoneal Exudate | E. coli induced peritonitis (4h post-infection) | MaR1 | 2.2 ± 0.4 pg/lavage | [5] |

| Lung Homogenate | HCl-induced acute lung injury (24h post-injury) | MaR1 | Levels detected, specific concentration not detailed | [6] |

| Endometrial Cancer Tumor | High-Fat Diet | MaR1 | Decreased expression compared to lean diet | [7] |

Experimental Protocols

The quantification of this compound and other specialized pro-resolving mediators from biological matrices is a challenging analytical task due to their low endogenous concentrations and susceptibility to degradation. The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Collection and Storage

Proper sample handling is critical to prevent the degradation of lipid mediators.

-

Blood: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at a low speed to separate plasma. Add an antioxidant, such as butylated hydroxytoluene (BHT), to the plasma.

-

Tissues: Harvest tissues immediately and snap-freeze in liquid nitrogen.

-

Storage: Store all samples at -80°C until extraction.

Lipid Mediator Extraction

Solid-phase extraction (SPE) is the most common method for extracting and concentrating lipid mediators from biological samples.

-

Sample Preparation:

-

Thaw the biological sample (e.g., plasma, tissue homogenate) on ice.

-

Add a solution of deuterated internal standards (e.g., d5-MaR1) to the sample to allow for accurate quantification and to account for sample loss during extraction.

-

Precipitate proteins by adding two volumes of cold methanol (B129727).

-

Centrifuge to pellet the precipitated protein.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-